[Lys8] Vasopressin Desglycinamide

Behavioral Neuroscience In Vivo Pharmacology CNS Peptide Activity

Select [Lys8] Vasopressin (DG-LVP) for targeted neuroscience studies on memory and avoidance behavior without confounding peripheral pressor or endocrine effects. The critical desglycinamide modification and Lys8 substitution dissociate central cognitive activity from systemic cardiovascular actions, ensuring cleaner behavioral data versus native vasopressin. Ideal for amnesia models, central pressor circuit mapping, and vasopressin receptor pharmacology research.

Molecular Formula C44H63N11O12S2
Molecular Weight 1002.2 g/mol
Cat. No. B12395548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Lys8] Vasopressin Desglycinamide
Molecular FormulaC44H63N11O12S2
Molecular Weight1002.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C44H63N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33(23-69)54-41(63)32(21-36(48)58)53-38(60)28(15-16-35(47)57)49-39(61)31(19-24-7-2-1-3-8-24)52-40(62)30(51-37(59)27(46)22-68)20-25-11-13-26(56)14-12-25/h1-3,7-8,11-14,27-34,56,68-69H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyZZDNEILBMUUAAW-LGYYRGKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Lys8] Vasopressin Desglycinamide: A Vasopressin Analog with Modified C-Terminus for Behavioral Neuroscience Research


[Lys8] Vasopressin Desglycinamide (also known as Desglycinamide Lysine Vasopressin or DG-LVP) is a synthetic peptide analog of the endogenous neurohypophyseal hormone vasopressin. It is structurally characterized by the substitution of lysine at position 8 and the removal of the glycinamide residue at the C-terminus (des-glycinamide) [1]. This modification results in a compound that retains significant central nervous system (CNS) activity related to learning and memory processes while exhibiting markedly reduced peripheral pressor and endocrine effects compared to native vasopressins [2]. The compound is primarily utilized as a research tool in behavioral neuroscience and psychopharmacology to investigate the role of vasopressinergic systems in memory consolidation, avoidance behavior, and the modulation of cognitive functions [3].

Why Generic Vasopressin Analogs Cannot Substitute for [Lys8] Vasopressin Desglycinamide in Behavioral Studies


The selection of a vasopressin analog for neuroscience research is not interchangeable. While the parent molecule, lysine vasopressin (LVP), and its analogs share a common peptide backbone, specific structural modifications in [Lys8] Vasopressin Desglycinamide—namely the lysine substitution at position 8 and the removal of the C-terminal glycinamide—profoundly alter its pharmacological profile. These changes lead to a critical differentiation: a dissociation of central behavioral effects from peripheral cardiovascular and endocrine actions [1]. For instance, native vasopressins like LVP and arginine vasopressin (AVP) are potent pressor agents and antidiuretics, which can confound behavioral interpretations due to systemic physiological stress [2]. In contrast, the desglycinamide modification drastically reduces these peripheral activities, allowing for a more targeted investigation of central vasopressinergic pathways involved in learning and memory [3]. Therefore, substituting a generic vasopressin or even a closely related analog without this specific C-terminal modification would introduce significant experimental artifacts and fail to replicate the unique behavioral pharmacology for which [Lys8] Vasopressin Desglycinamide is selected.

Quantitative Differentiation of [Lys8] Vasopressin Desglycinamide: Evidence-Based Comparisons with Analogs


Reduced Central Potency for Behavioral Activation Compared to Native Lysine Vasopressin

[Lys8] Vasopressin Desglycinamide (DG-LVP) is significantly less potent in inducing characteristic behavioral activation in mice following intracerebroventricular administration when directly compared to the native hormone, lysine vasopressin (LVP). This difference in potency is a key feature for researchers seeking to dissociate central effects from more potent peripheral actions [1].

Behavioral Neuroscience In Vivo Pharmacology CNS Peptide Activity

Attenuation of CO2-Induced Amnesia via Modulation of Hippocampal Serotonin Metabolism

[Lys8] Vasopressin Desglycinamide (DG-LVP) demonstrates a specific, quantifiable neurochemical effect that underlies its anti-amnesic activity. In a CO2-induced amnesia model, DG-LVP not only attenuates the behavioral deficit but also normalizes a specific neurochemical marker—the rise in hippocampal serotonin concentration—that is otherwise suppressed by the amnestic treatment [1]. This provides a mechanistic differentiation from other vasopressin analogs where this specific neurochemical correlate may not have been established.

Amnesia Models Memory Consolidation Hippocampal Serotonin

Enhancement of Memory Consolidation in Appetitive (Sexually Motivated) Learning Tasks

[Lys8] Vasopressin Desglycinamide (DG-LVP) facilitates memory consolidation in a positively rewarded (appetitive) learning paradigm, demonstrating that its mnemonic effects generalize beyond fear-motivated avoidance tasks. This is a key differentiator from some other vasopressin analogs whose effects may be more restricted to aversive conditioning [1].

Appetitive Learning Memory Consolidation Sexual Motivation

Central Pressor Response Modulation Without Affecting Basal Blood Pressure

[Lys8] Vasopressin Desglycinamide (DG-LVP) shares a specific central pharmacological property with arginine vasopressin (AVP) in attenuating a centrally evoked pressor response, while crucially lacking an effect on basal blood pressure. This profile indicates a selective modulation of central cardiovascular control centers without eliciting peripheral vasoconstriction, a common confound of native vasopressin [1].

Cardiovascular Regulation Central Nervous System Pressor Response

Divergent Effects on Exploratory Behavior Compared to Arginine Vasopressin (AVP)

In a comparison of the behavioral effects of arginine vasopressin (AVP) and its desglycinamide analog (DGAVP) on exploratory activity, the two compounds produced opposite effects. While this study used the arginine-containing analog (DGAVP) rather than the lysine-containing analog (DG-LVP), it provides class-level evidence that the desglycinamide modification fundamentally alters the behavioral pharmacology of vasopressin [1]. This supports the selection of desglycinamide analogs like [Lys8] Vasopressin Desglycinamide when a non-anxiogenic, non-sedating profile is desired.

Exploratory Behavior Anxiety Models Behavioral Pharmacology

Potency Loss in Amphibian vs. Mammalian V2 Receptor Systems

Structural modifications at positions 8 and 9 of vasopressin have distinct effects on potency at amphibian versus mammalian V2 receptors. Data from a study using A6 epithelia (from Xenopus laevis) demonstrates that the Lys-8 substitution results in a marked loss of potency in amphibians but only a modest loss in mammals, while the desglycinamide modification (position 9) leads to near-complete inactivity in mammals but retention of near-native potency in amphibians [1]. This cross-species, structure-activity relationship (SAR) is a unique differentiator for researchers using amphibian models or studying receptor evolution.

Receptor Pharmacology Species Selectivity V2 Receptor

Optimal Research Applications for [Lys8] Vasopressin Desglycinamide Based on Evidenced Differentiation


Investigating the Neurochemical Basis of Memory Consolidation in Amnesia Models

Given its demonstrated ability to attenuate CO2-induced amnesia and normalize hippocampal serotonin levels [1], [Lys8] Vasopressin Desglycinamide is a prime candidate for studies aimed at dissecting the neurochemical pathways underlying memory consolidation and retrieval. Researchers can use this compound to investigate the role of central vasopressin systems and serotonin metabolism in various amnesia models, including those induced by drugs, electroconvulsive shock, or genetic manipulation.

Selective Central Modulation of Avoidance Behavior Without Peripheral Pressor Confounds

The key differentiation of this compound is its retention of central effects on avoidance behavior and memory processes while exhibiting 'much less potent' peripheral pressor and behavioral activation compared to native LVP [2]. This makes it an ideal tool for studies requiring central administration or systemic administration where peripheral cardiovascular or endocrine side effects would confound behavioral measurements. It is particularly suited for experiments utilizing active or passive avoidance paradigms.

Probing Central Vasopressinergic Control of Cardiovascular Function

The compound's ability to attenuate a centrally evoked pressor response without affecting basal blood pressure [3] makes it a valuable tool for neurophysiologists and cardiovascular researchers. It can be used to map the central vasopressinergic circuits involved in modulating sympathetic outflow and cardiovascular reflexes, while avoiding the confounding systemic vasoconstriction caused by native vasopressin. This allows for a clearer interpretation of central vs. peripheral mechanisms in blood pressure regulation.

Comparative Pharmacology Studies in Amphibian Model Systems

Based on class-level SAR evidence showing that the Lys-8 and desglycinamide modifications have distinct, species-dependent effects on amphibian V2 receptor activity [4], [Lys8] Vasopressin Desglycinamide is a useful probe for comparative endocrinology and receptor pharmacology. It is well-suited for studies using amphibian models (e.g., Xenopus laevis oocytes, A6 cell lines) to explore the evolutionary divergence of vasopressin receptor structure and function, or to characterize novel vasopressin receptor subtypes in lower vertebrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Lys8] Vasopressin Desglycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.